molecular formula C9H17NO3S B14882321 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide

4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide

Cat. No.: B14882321
M. Wt: 219.30 g/mol
InChI Key: CCCYKISIPDNLCK-UHFFFAOYSA-N
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Description

4-Hydroxy-9-thia-1-azaspiro[55]undecane 9,9-dioxide is a spirocyclic compound characterized by a unique structural framework that includes a sulfur atom and a nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that optimize yield and purity. The use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst has been explored, although this method can be complex and costly .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-9-thia-1-azaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its antibacterial and antituberculosis properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide involves its interaction with molecular targets such as enzymes or proteins. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-9-thia-1-azaspiro[55]undecane 9,9-dioxide stands out due to its specific combination of sulfur and nitrogen atoms within the spiro ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

9,9-dioxo-9λ6-thia-1-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H17NO3S/c11-8-1-4-10-9(7-8)2-5-14(12,13)6-3-9/h8,10-11H,1-7H2

InChI Key

CCCYKISIPDNLCK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCS(=O)(=O)CC2)CC1O

Origin of Product

United States

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